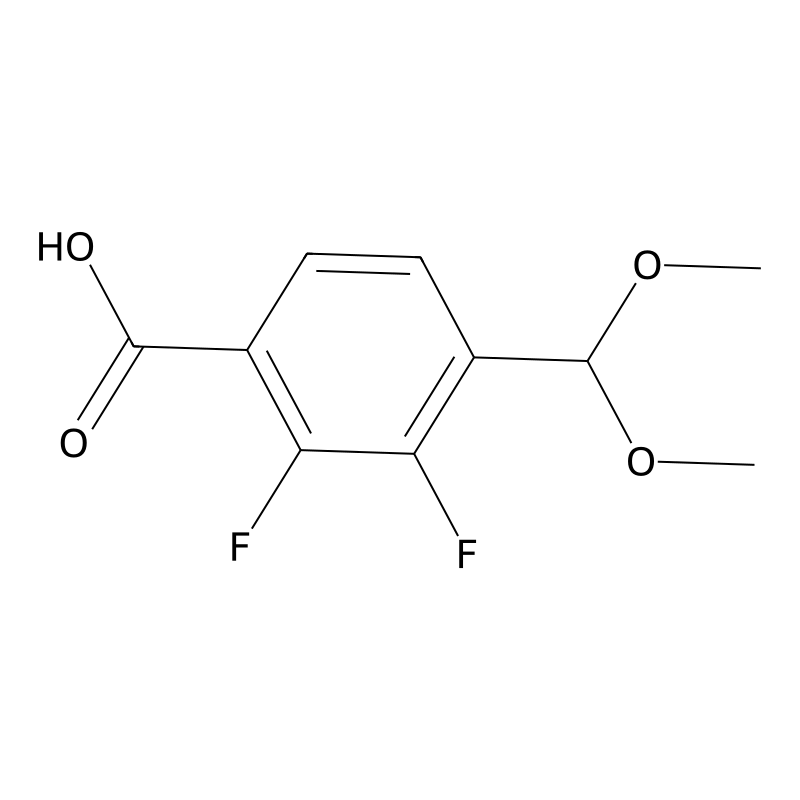

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid core substituted with two fluorine atoms and a dimethoxymethyl group. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals and material sciences. The chemical formula for this compound is C10H12F2O4, and it features a molecular weight of approximately 238.2 g/mol.

The reactivity of 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can be attributed to the presence of functional groups that allow for various chemical transformations. Common reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of derivatives.

- Reduction Reactions: The compound can undergo reduction to yield alcohols or other functional groups depending on the reagents used.

These reactions are essential for modifying the compound for specific applications in drug development and materials science.

The synthesis of 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 2,3-difluorobenzoic acid as a precursor.

- Dimethoxymethylation: The introduction of the dimethoxymethyl group can be achieved through alkylation reactions using appropriate reagents such as dimethoxy methyl chloride in the presence of a base.

- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

These methods highlight the importance of careful reagent selection and reaction conditions to achieve desired yields and purity.

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several potential applications:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Material Science: Its unique chemical properties make it suitable for developing advanced materials, such as polymers or coatings.

- Research Chemicals: It is utilized in laboratories for research purposes, particularly in studies related to medicinal chemistry and organic synthesis.

Interaction studies involving 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with:

- Protein Kinases: Modulating kinase activity could lead to therapeutic applications in cancer treatment.

- Enzymatic Pathways: Understanding how this compound affects metabolic pathways is crucial for assessing its potential biological effects.

Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid. A comparison highlights their unique attributes:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorobenzoic Acid | C7H4F2O2 | Lacks dimethoxymethyl group; simpler structure |

| 2,3-Dimethoxybenzoic Acid | C9H10O4 | Contains methoxy groups; no fluorine substitution |

| 4-Fluorobenzoic Acid | C7H6F1O2 | Single fluorine substitution; different reactivity |

| Veratric Acid (3,4-Dimethoxybenzoic Acid) | C9H10O4 | Similar methoxy substitution; used in dyes |

These comparisons illustrate how 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid stands out due to its specific fluorination and methoxymethyl substitution patterns, potentially leading to distinct chemical behaviors and applications.